3-(Dodecylsulfonyl)propanoic acid

Description

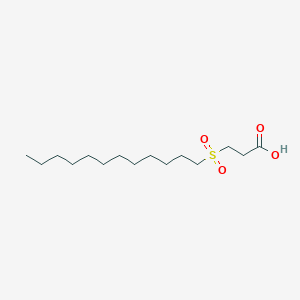

3-(Dodecylsulfonyl)propanoic acid is a sulfonic acid derivative characterized by a dodecyl chain (C12) attached to a sulfonyl group (-SO₂-) at the β-position of a propanoic acid backbone. This structure confers unique physicochemical properties, including strong acidity due to the electron-withdrawing sulfonyl group and amphiphilic behavior from the long alkyl chain. These features make it valuable in surfactant applications, pharmaceutical intermediates, and materials science. Its stability and polarity contrast with thioether or sulfoxide analogs, which are less oxidized and more reactive .

Properties

Molecular Formula |

C15H30O4S |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

3-dodecylsulfonylpropanoic acid |

InChI |

InChI=1S/C15H30O4S/c1-2-3-4-5-6-7-8-9-10-11-13-20(18,19)14-12-15(16)17/h2-14H2,1H3,(H,16,17) |

InChI Key |

BYSJGTIFJVSZIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecane-1-sulfonyl)-propionic acid typically involves the sulfonation of dodecane followed by the introduction of a propionic acid group. One common method includes the use of sulfuryl chloride to sulfonate dodecane under photochemical conditions. The resulting dodecane-1-sulfonyl chloride is then reacted with a suitable propionic acid derivative to yield the final product .

Industrial Production Methods: In industrial settings, the production of 3-(Dodecane-1-sulfonyl)-propionic acid may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfonyl group in 3-(Dodecane-1-sulfonyl)-propionic acid can undergo oxidation reactions, often leading to the formation of sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-(Dodecane-1-sulfonyl)-propionic acid is used as a surfactant in various chemical reactions, aiding in the solubilization of hydrophobic compounds and enhancing reaction rates.

Biology: In biological research, this compound can be used to study membrane dynamics and protein-lipid interactions due to its surfactant properties.

Medicine: The compound’s surfactant nature makes it useful in drug delivery systems, where it can help in the formulation of hydrophobic drugs.

Industry: Industrially, 3-(Dodecane-1-sulfonyl)-propionic acid is used in the formulation of detergents, emulsifiers, and corrosion inhibitors .

Mechanism of Action

The primary mechanism of action of 3-(Dodecane-1-sulfonyl)-propionic acid is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonyl group interacts with water molecules, while the long alkyl chain interacts with hydrophobic substances, facilitating their dispersion in water .

Comparison with Similar Compounds

Structural Analogues: Sulfonyl vs. Thioether/Sulfinyl Derivatives

The oxidation state of sulfur in the substituent significantly impacts chemical behavior.

Chain Length Variation in Sulfonyl Derivatives

Alkyl chain length influences hydrophobicity and self-assembly properties.

Aromatic vs. Aliphatic Sulfonyl Substituents

Aromatic substituents alter electronic properties and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.